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Abstract

NRMA-7 is a novel prodrug of the dual PPARYy/a agonist Tesaglitazar, engineered to penetrate
the blood-brain barrier (BBB) for the potential treatment of central nervous system (CNS)
disorders.[1][2][3] Tesaglitazar, despite its potent agonism of peroxisome proliferator-activated
receptors (PPARSs), failed in clinical trials due to peripheral adverse effects, notably renal and
cardiac safety issues.[1] The development of NRMA-7 represents a strategic approach to
circumvent these limitations by targeting the therapeutic agent to the CNS while minimizing
peripheral exposure. This document provides a comprehensive overview of the discovery,
synthesis, and preclinical evaluation of NRMA-7.

Discovery and Rationale

The discovery of NRMA-7 was driven by the need for effective nuclear receptor modulators for
CNS diseases. PPARy agonists have demonstrated neuroprotective effects, including the
protection of dopaminergic neurons and the reduction of amyloid plaque burden, making them
attractive candidates for neurodegenerative disorders.[1] However, the utility of existing
compounds like Tesaglitazar has been hampered by their inability to cross the BBB and their
associated systemic toxicities.[1]

The strategic solution was the design of a prodrug that could effectively traverse the BBB and
then be converted to the active parent drug, Tesaglitazar, within the CNS. This approach aims
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to concentrate the therapeutic effect in the brain and reduce the peripheral exposure that led to
the clinical trial failures of Tesaglitazar. NRMA-7, an N-methyl amide derivative of Tesaglitazar,
was synthesized to achieve this goal.[1][4]

Synthesis of NRMA-7

NRMA-7 is chemically named (S)-4-(2-(4-(2-ethoxy-3-(methylamino)-3-
oxopropyl)phenoxy)ethyl)phenyl methanesulfonate.[4][5] A modular synthesis for N-methyl
amide prodrugs has been developed, offering a straightforward method for producing NRMA-7
from its parent drug, Tesaglitazar.[1][4]

Experimental Protocol: Synthesis of NRMA-7

Materials:

Tesaglitazar (parent drug carboxylic acid)
e Carbonyldiimidazole (CDI)

e Methylamine (2M solution in THF)

e Dry Tetrahydrofuran (THF)

e Dichloromethane (DCM)

e 1N Hydrochloric Acid (HCI)

e Brine

Sodium Sulfate (Naz2S0a)
Procedure:

« In a thick-walled tube containing a stir bar, 35 mg (1 equivalent) of Tesaglitazar and 1.2
equivalents of carbonyldiimidazole (CDI) are combined with 3 mL of dry THF.

e The tube is sealed, evacuated, and backfilled with argon gas three times.
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e The reaction mixture is heated to 50°C for 2 hours under an argon atmosphere and then
cooled to room temperature.

e The vacuum/argon backfill cycle is repeated three times.

e An excess of methylamine (approximately 10 equivalents, as a 2M solution in THF) is added
via syringe.

e The mixture is stirred at room temperature for 2 hours, followed by heating at 50°C for
approximately 14 hours.

 After cooling, the product mixture is diluted with dichloromethane and washed with 1N HCI
and brine.

e The combined organic layers are dried over sodium sulfate and evaporated to dryness to
yield the crude product, which typically contains the final product and any unreacted starting
material.[5]

Yield:

» Starting with 35 mg (0.086 mmol) of Tesaglitazar, this process yielded 15.6 mg (0.037 mmol,
43%) of NRMA-7 as a yellow oil.[4][6]

Purity Analysis:
e The purity of the final compound was determined to be >95% by analytical HPLC.[1]

Quantitative Data

The efficacy of the prodrug strategy was evaluated by comparing the pharmacokinetic and
pharmacodynamic properties of NRMA-7 and Tesaglitazar.
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Parameter Tesaglitazar NRMA-7 Fold Change Rationale
Demonstrates
Brain/Plasma ) enhanced CNS
_ Baseline 15-fold Increase 15x _
Ratio (Kp) penetration of
the prodrug.[1]
Confirms target
Pgcl-a o engagement in
) Significantly
Expression No Effect - the CNS after 7
) Upregulated )
(Brain) days of dosing.
[1]
Indicates
reduced
peripheral
Fasn Expression activity,
] Downregulated No Effect - i
(Kidney) potentially

avoiding kidney-
related side
effects.[1]

Mechanism of Action and Signaling Pathway

NRMA-7 acts as a prodrug, which, after crossing the blood-brain barrier, is metabolized to

release the active compound, Tesaglitazar. Tesaglitazar is a dual agonist of Peroxisome

Proliferator-Activated Receptor Gamma (PPARYy) and Alpha (PPARa). These nuclear receptors

are transcription factors that regulate gene expression. In the CNS, activation of PPARYy is

associated with neuroprotective effects. One of the key target genes upregulated by this

pathway is PPAR gamma coactivator 1-alpha (Pgcl-a), which plays a crucial role in

mitochondrial biogenesis and cellular metabolism.[1]
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Click to download full resolution via product page
Caption: Signaling pathway of NRMA-7 from administration to CNS action.

Experimental Workflows
Synthesis and Purification Workflow

The general workflow for the synthesis and purification of NRMA-7 is outlined below.
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Start: Tesaglitazar & CDI in THF

Heat at 50°C for 2h

Start: Cohorts of C57BL/6 Mice

Add Methylamine in THF l
Divide into 3 Groups:
- Vehicle
Stir at RT (2h), then heat at 50°C (14h) - Tesaglitazar
- NRMA-7

Dilute with DCM, Wash with HCI and Brine Daily Dosing for 7 Days

Dry with Na2SO4 and Evaporate Collect Brain and Kidney Tissues

HPLC Purification (>95%) Quantify Target Gene Expression (QPCR)

Final Product: NRMA-7 @Ns vs. Periph@

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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